6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a nitro group and a pyridin-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
N-Alkylation: The final step involves the N-alkylation of the benzothiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and N-alkylation steps to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 6-amino-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine.
Substitution: Various substituted benzothiazole derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, DNA replication, or protein synthesis.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-nitro-1,3-benzothiazol-2-amine: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Lacks the nitro group.
6-amino-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: The nitro group is reduced to an amino group.
Uniqueness
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both the nitro group and the pyridin-2-ylmethyl moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-4-5-11-12(7-10)20-13(16-11)15-8-9-3-1-2-6-14-9/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJMRQOQACMWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.